REACTION_CXSMILES
|
ClC1C=C(C#CC=O)C=CC=1.C([O:14][CH:15](OCC)[C:16]#[C:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([CH3:24])[CH:19]=1)C>>[CH3:24][C:20]1[CH:19]=[C:18]([C:17]#[C:16][CH:15]=[O:14])[CH:23]=[CH:22][CH:21]=1
|
Name
|
Compound 31d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C#CC=O
|
Name
|
Compound 91a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#CC1=CC(=CC=C1)C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude title compound was used in the next step without further purification
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)C#CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |